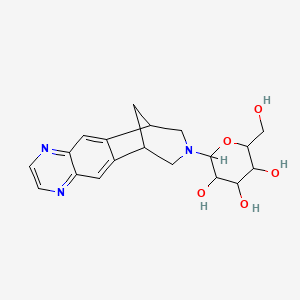
Varenicline N-Glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Varenicline N-Glucoside is a derivative of varenicline, a compound primarily known for its use in smoking cessation. Varenicline itself is a partial agonist at nicotinic acetylcholine receptors, which helps reduce cravings and withdrawal symptoms associated with nicotine addiction. This compound is formed by attaching a glucose molecule to varenicline, resulting in a compound with potentially different pharmacokinetic and pharmacodynamic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Varenicline N-Glucoside involves the glycosylation of varenicline. This process typically requires the activation of the glucose molecule, which can be achieved using various reagents such as trichloroacetimidates or thioglycosides. The reaction is usually carried out in the presence of a catalyst like silver triflate or boron trifluoride etherate under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Varenicline N-Glucoside can undergo various chemical reactions, including:
Oxidation: The glucose moiety can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction reactions can target the glucose moiety or the varenicline core.
Substitution: Nucleophilic substitution reactions can occur at the glucose moiety or the nitrogen atoms in the varenicline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Glucuronic acid derivatives.
Reduction: Reduced forms of the glucose moiety or varenicline.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on pharmacokinetics.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors and its potential effects on cellular signaling pathways.
Medicine: Explored for its potential use in smoking cessation and other therapeutic applications.
Industry: Potentially used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mecanismo De Acción
Varenicline N-Glucoside exerts its effects by binding to nicotinic acetylcholine receptors in the brain. It acts as a partial agonist at these receptors, which helps to reduce nicotine cravings and withdrawal symptoms. The glucose moiety may influence the compound’s absorption, distribution, metabolism, and excretion, potentially leading to different pharmacokinetic profiles compared to varenicline .
Comparación Con Compuestos Similares
Similar Compounds
Varenicline: The parent compound, primarily used for smoking cessation.
N-Glycosides: A class of compounds where a sugar component is attached to an aglycon through a nitrogen atom.
Uniqueness
Varenicline N-Glucoside is unique due to its glycosylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to varenicline. This modification can potentially enhance its therapeutic efficacy or reduce side effects .
Propiedades
Fórmula molecular |
C19H23N3O5 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2 |
Clave InChI |
DVIDZVKOJXFIIZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




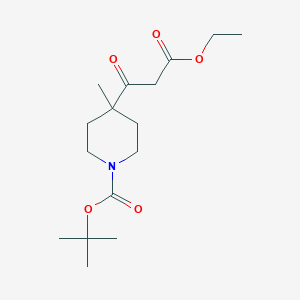



![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)
![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)
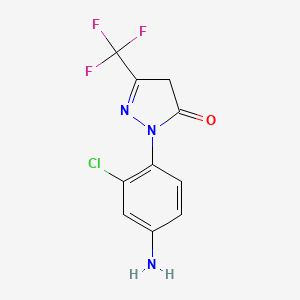
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13904856.png)
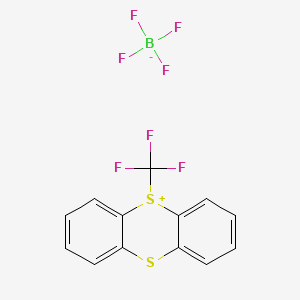
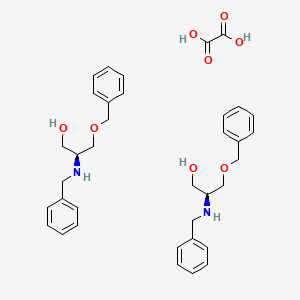
![(1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate](/img/structure/B13904867.png)
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13904871.png)
